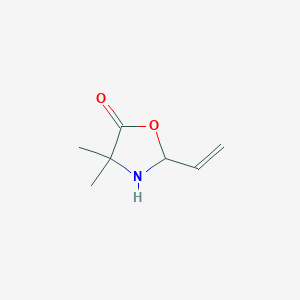

2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one

Descripción

La Nodakenetina es un compuesto de cumarina de origen natural aislado de las raíces de Angelica decursiva, una planta comúnmente encontrada en el este de Asia. Este compuesto ha llamado la atención por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas .

Propiedades

Número CAS |

172740-37-3 |

|---|---|

Fórmula molecular |

C7H11NO2 |

Peso molecular |

141.17 g/mol |

Nombre IUPAC |

2-ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4-5,8H,1H2,2-3H3 |

Clave InChI |

HYCHVPWNJCXMHY-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)OC(N1)C=C)C |

SMILES canónico |

CC1(C(=O)OC(N1)C=C)C |

Sinónimos |

5-Oxazolidinone,2-ethenyl-4,4-dimethyl-(9CI) |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Nodakenetina puede sintetizarse a través de varios métodos de síntesis orgánica. Un enfoque común involucra la ciclación de precursores apropiados bajo condiciones ácidas o básicas. Por ejemplo, la síntesis podría comenzar con la condensación de un compuesto fenólico con un aldehído adecuado, seguido de la ciclación para formar la estructura de cumarina.

Métodos de producción industrial: La producción industrial de Nodakenetina típicamente involucra la extracción de las raíces de Angelica decursiva. El proceso incluye el secado y la molienda del material vegetal, seguido de la extracción con solventes utilizando etanol o metanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar la Nodakenetina con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La Nodakenetina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirla en derivados de dihidrocumarina.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH₄).

Sustitución: Acilación de Friedel-Crafts utilizando cloruros de acilo y cloruro de aluminio (AlCl₃).

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados de dihidrocumarina.

Sustitución: Varias cumarinas sustituidas dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

La Nodakenetina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Estudiada por su papel en la modulación de las actividades enzimáticas, como la inhibición de la α-glucosidasa y la proteína tirosina fosfatasa 1B (PTP1B).

Medicina: Investigada por sus posibles efectos terapéuticos, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas.

Industria: Utilizada en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Mecanismo De Acción

La Nodakenetina ejerce sus efectos a través de diversos mecanismos moleculares:

Inhibición enzimática: Inhibe enzimas como la α-glucosidasa, la PTP1B, la AChE y la BChE, que desempeñan funciones en las enfermedades metabólicas y neurodegenerativas.

Inducción de apoptosis: Modula la expresión de proteínas como Bax y Bcl-2, promoviendo la apoptosis mitocondrial en células cancerosas.

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo, lo que contribuye a sus efectos antiinflamatorios y neuroprotectores.

Comparación Con Compuestos Similares

La Nodakenetina es única entre las cumarinas debido a sus actividades biológicas y objetivos moleculares específicos. Compuestos similares incluyen:

Escopolatina: Otra cumarina con propiedades antioxidantes y antiinflamatorias, pero que difiere en su perfil de inhibición enzimática.

Umblesiferona: Conocida por sus propiedades de absorción de UV y su uso en protectores solares, también exhibe actividad antioxidante.

Esculetina: Exhibe actividades antiinflamatorias y anticancerígenas, pero tiene un mecanismo de acción diferente en comparación con la Nodakenetina.

La Nodakenetina se destaca por su amplio espectro de actividades biológicas y sus posibles aplicaciones terapéuticas, lo que la convierte en un compuesto valioso tanto en la investigación como en la industria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.